LY-2584702 free base
Description
Overview of the PI3K/Akt/mTOR Signaling Network
The PI3K/Akt/mTOR pathway serves as a central hub for integrating diverse extracellular and intracellular signals, translating them into appropriate cellular responses. This network is fundamental to the proper functioning of cells and organisms.
The PI3K/Akt/mTOR signaling network is vital for cellular metabolism and regulates a wide array of cellular events, including cell growth, proliferation, survival, motility, adhesion, and differentiation nih.govpnas.orgmdpi.com. It responds to various stimuli to control essential biological processes tandfonline.com. For instance, activation of the insulin (B600854) receptor (IR) and insulin-like growth factor (IGF) receptor, which are types of receptor tyrosine kinases (RTKs), transduces signals through PI3K/Akt to influence cell metabolism, growth, and survival nih.govnih.gov. PI3K mediates the synthesis of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a lipid second messenger that recruits Akt and phosphoinositol-dependent kinase (PDK1) to the cell membrane. PDK1 then activates Akt by phosphorylation at Thr308, while complete Akt activation also requires phosphorylation at Ser473 by mTOR complex 2 (mTORC2) nih.gov. Fully activated Akt subsequently phosphorylates a variety of signaling molecules, coordinating complex metabolic responses necessary for maintaining cellular homeostasis nih.govnih.gov.
Frequent dysregulation and aberrant activation of the PI3K/Akt/mTOR pathway are associated with the onset and progression of numerous diseases nih.govtandfonline.com. Such dysregulations can arise from alterations in genes, transcription factors, splicing and chromatin regulators, or abnormal levels of signaling molecules, disrupting regulatory networks essential for cell function and communication nih.gov. This aberrant activation contributes to pathological conditions such as cancer, type 2 diabetes, nonalcoholic fatty liver disease (NAFLD), immune-mediated inflammatory conditions, and hyperproliferative disorders nih.govtandfonline.comfrontiersin.orgmdpi.com. In cancer, hyperactivation of this network is closely linked to increased cell proliferation, resistance to apoptosis, and metastasis formation tandfonline.comnih.gov. For example, somatic activating mutations within the PI3K/Akt/mTOR pathway are among the most common mutations found in various cancers nih.gov. Overexpression of certain components, like galectin-1 (GAL1), can activate the FAK/PI3K/Akt/mTOR pathway, correlating with disease progression in upper urinary urothelial carcinoma nih.gov.
Significance of p70 Ribosomal S6 Kinase (p70S6K/S6K1)
p70 Ribosomal S6 Kinase 1 (S6K1), also known as p70S6K, is a serine/threonine kinase encoded by the RPS6KB1 gene in humans wikipedia.org. It functions as a crucial downstream effector of the mTOR signaling pathway, particularly mTOR Complex 1 (mTORC1) pnas.orgwikipedia.orggenscript.comnih.govbiorxiv.org.
S6K1 is a major substrate of mTOR and a critical effector of mTOR signaling pnas.org. It directly participates in regulating translation by phosphorylating ribosomal protein S6 and eukaryotic initiation factor 4B (eIF4B) umassmed.edunih.gov. Phosphorylation of S6, a component of the 40S ribosomal subunit, is essential for initiating the assembly of the translational machinery and inducing protein synthesis at the ribosome wikipedia.orgebi.ac.ukportlandpress.com. Beyond protein synthesis, S6K1 facilitates eIF4A helicase activity by phosphorylating PDCD4, promotes peptide elongation via its actions on eEF2 Kinase, and regulates exon-junction complex functions by activating SKAR umassmed.eduportlandpress.com. S6K1 also phosphorylates the insulin receptor substrate IRS-1, thereby regulating the insulin signaling pathway ebi.ac.ukportlandpress.com.
S6K1 plays a key role in cell growth and proliferation by regulating insulin sensitivity, metabolism, protein synthesis, and the cell cycle pnas.orggenscript.comnih.govnih.gov. Its activation is tightly regulated by an ordered cascade of serine/threonine phosphorylation events researchgate.net. The mammalian target of rapamycin (B549165) (mTOR), specifically mTORC1, regulates S6K1 turn motif phosphorylation by inhibiting its dephosphorylation pnas.orgnih.gov. Additionally, glycogen (B147801) synthase kinase (GSK)-3 has been shown to promote turn motif phosphorylation, cooperating with mTOR to control S6K1 activity pnas.orgnih.gov. S6K1 integrates nutrient and growth factor signals to regulate protein synthesis, cell proliferation, cell growth, cell cycle progression, and cell survival genscript.com.
Aberrant activation of S6K1 plays a significant role in the progression of various diseases, including cancer pnas.orgnih.govnih.gov. Overexpression and/or overactivation of upstream effectors, or deletion of negative regulators, can lead to S6K1 deregulation pnas.org. The PI3K/Akt/mTOR pathway, which includes S6K1 as a critical downstream effector, is frequently upregulated in numerous human cancers researchgate.netoncotarget.commedsci.org. Enhanced expression and/or activation of p70S6K have been correlated with poor prognosis in some cancer types nih.govresearchgate.net. S6K1 is involved in the positive regulation of malignant cell motility and invasiveness researchgate.net. Activated p70S6K can promote various aspects of cancer progression, such as epithelial-mesenchymal transition, cancer stemness, and drug resistance researchgate.net. Its deregulation has been linked to tumor growth and proliferation, making it a promising target for anticancer therapies nih.govresearchgate.net.
Compound Names and PubChem CIDs
As per the strict adherence to the provided outline, no specific chemical compounds with PubChem CIDs were mentioned in the article's content. The discussion focused on proteins and signaling pathways.
Involvement in Oncogenic Processes
Correlation with Poor Prognosis in Malignancies
Dysregulation and hyper-activation of the PI3K/Akt/mTOR pathway are frequently observed in various human malignancies, contributing significantly to carcinogenesis, uncontrolled proliferation, invasion, metastasis, and drug resistance. nih.govimrpress.commdpi.comfrontiersin.orgjbd.or.kr The ribosomal S6 Kinases, S6K1 and S6K2, are often overexpressed and aberrantly activated in numerous tumors, correlating with a poor prognosis. mdpi.comjbd.or.krnih.govresearchopenworld.comd-nb.info
Specific research findings highlight this correlation across different cancer types:
S6K2 plays a crucial role in promoting cell proliferation and migration in response to mTOR activation in various cancers, including hepatocellular carcinoma and lymph node-positive breast cancers. mdpi.com
In breast cancer, S6K2 overexpression has been correlated with increased estrogen receptor (ER+) status and Cyclin D1 (CCND1) amplification. mdpi.com While S6K1 is more extensively studied, S6K2 has emerged as a novel candidate oncogene, with its overexpression linked to poor prognosis and resistance to endocrine therapy. researchopenworld.com
Amplification of the RPS6KB1 gene, which encodes S6K1, is observed in breast cancer, with co-amplification of RPS6KB1 and HER-2 associated with reduced patient survival. mdpi.com
In prostate cancer, overexpression of S6Ks enhances cell viability, migration, and resistance to chemotherapy. d-nb.info
The following table summarizes key prognostic correlations of S6K pathway activation in solid tumors:
| Biomarker | Association with Prognosis in Solid Tumors (Meta-analysis) | Hazard Ratio (95% CI) | p-value |
| p-S6K1 | Poorer Overall Survival (OS) | 1.706 (1.369–2.125) | < 0.001 |
| p-S6K1 | Poorer Disease-Free Survival (DFS) | 1.665 (1.002–2.768) | 0.049 |
| S6K1 | Reduced Overall Survival (OS) | 1.691 (1.306–2.189) | < 0.001 |
| p-S6 | Reduced Overall Survival (OS) | 2.019 (1.775–2.296) | < 0.001 |
| Data derived from a meta-analysis of 44 studies on solid tumors. nih.gov |
Therapeutic Targeting of the PI3K/Akt/mTOR Pathway
Given the central role of the PI3K/Akt/mTOR pathway and its downstream effectors like S6K in driving cancer progression, it represents an attractive target for therapeutic intervention. frontiersin.orgfrontiersin.org
Rationale for Kinase Inhibition in Disease
Kinases are enzymes that regulate a vast array of cellular functions, including cell growth, survival, proliferation, and metabolism, by phosphorylating specific proteins. creative-diagnostics.commdpi.compnas.org In many diseases, particularly cancer, aberrant kinase activity due to mutations or overexpression drives pathological processes. nih.govfrontiersin.orgmdpi.compnas.orgacs.org Therefore, inhibiting these hyperactive kinases offers a targeted approach to disrupt disease-promoting signaling pathways. frontiersin.orgmdpi.comacs.orgnih.gov
Small-molecule kinase inhibitors (SMKIs) are designed to specifically target the ATP-binding pocket of these enzymes, thereby blocking their catalytic activity. mdpi.com The success of this strategy is evident in the fact that over 120 SMKIs have received approval for treating various diseases worldwide, with approximately 70 specifically for cancer treatment. mdpi.comnih.gov This highlights the strong rationale for kinase inhibition as a therapeutic strategy in oncology. frontiersin.orgmdpi.comacs.org
Emergence of S6K Inhibitors
The development of specific S6K inhibitors has emerged as a focused strategy to target the PI3K/Akt/mTOR pathway, aiming to counteract the uncontrolled cell growth and proliferation characteristic of many cancers. eurekaselect.com LY2584702 is a notable compound in this class.
LY2584702 is a potent, selective, and ATP-competitive inhibitor of p70 S6 kinase (S6K1). apexbt.comabmole.comprobechem.commedkoo.comselleckchem.commedchemexpress.comresearchgate.netnih.govselleckchem.com It exhibits an in vitro half-maximal inhibitory concentration (IC50) of 4 nM against p70 S6 kinase. apexbt.comabmole.comprobechem.comselleckchem.commedchemexpress.com In cellular assays, such as in HCT116 colon cancer cells, LY2584702 effectively inhibits the phosphorylation of the S6 ribosomal protein (pS6) with an IC50 ranging from 0.1 to 0.24 μM. apexbt.comprobechem.comselleckchem.com
Preclinical investigations have demonstrated the anti-tumor activity of LY2584702. It significantly inhibited tumor growth in xenograft models of HCT116 colon carcinoma and U87MG glioblastoma. apexbt.comprobechem.comselleckchem.com Furthermore, preclinical studies indicated that LY2584702 exhibited significant synergistic activity when combined with other therapeutic agents, such as erlotinib (B232) and everolimus (B549166). selleckchem.com Beyond oncology, LY2584702 has also shown efficacy in inhibiting the proliferation of lung fibroblasts induced by transforming growth factor-α (TGF-α) and platelet-derived growth factor-β (PDGF-β) in vitro, and it prevented the development of subpleural fibrosis in mouse models. physiology.org
LY2584702 has advanced to Phase I clinical trials for patients with advanced solid tumors. apexbt.comselleckchem.commedchemexpress.comresearchgate.netnih.govnih.gov However, despite the promising preclinical findings, the clinical efficacy of LY2584702 as a single agent or in combination with everolimus did not consistently translate into significant partial or complete responses in patients. mdpi.comresearchgate.net Higher doses of LY2584702 were also not well tolerated. mdpi.comresearchgate.net These observations suggest that the S6K pathway might be too narrow a singular target for some cancers, or that a more selective targeting of specific S6K isoforms, such as S6K2 without affecting S6K1 activity, might be necessary for improved therapeutic outcomes. mdpi.comresearchgate.netphysiology.org
The following table summarizes key preclinical potency data for LY2584702:
| Target | IC50 (nM) | Cell Line/Assay | Reference |
| p70 S6 kinase | 4 | Enzyme assay | apexbt.comabmole.comprobechem.comselleckchem.commedchemexpress.com |
| S6K1 | 2 | Enzyme assay | medchemexpress.com |
| pS6 (phosphorylation) | 100-240 | HCT116 colon cancer cells | apexbt.comprobechem.comselleckchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F4N7/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXRSVDHGLUMHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F4N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082949-67-4 | |
| Record name | LY-2584702 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1082949674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2584702 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12690 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-2584702 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4965C6W4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ly2584702 As a P70s6k Inhibitor: Preclinical Investigations
Mechanism of Action and Selectivity
Inhibition of S6 Phosphorylation in Cellular ModelsLY2584702 effectively inhibits the phosphorylation of the S6 ribosomal protein (pS6), a direct downstream target of p70S6K, in various cellular models. In HCT116 colon cancer cells, LY2584702 inhibited pS6 phosphorylation with an IC50 ranging from 0.1 to 0.24 µMapexbt.commedchemexpress.comselleckchem.comcaymanchem.commedchemexpress.comtargetmol.comglpbio.comselleck.co.jp. In enzyme assays targeting S6K1, the compound exhibited an IC50 of 2 nMmedchemexpress.commedchemexpress.comglpbio.com. For pS6 inhibition specifically within cells, the IC50 was determined to be 100 nMmedchemexpress.commedchemexpress.comglpbio.com. Furthermore, LY2584702 demonstrated a dose-dependent inhibition of S6K activity in EOMA cells, as evidenced by the reduced phosphorylation of its downstream effector, S6medchemexpress.commedchemexpress.comglpbio.com.
Table 1: Inhibition of S6 Phosphorylation by LY2584702
| Target/Cell Line | Assay Type | IC50 (nM or µM) | Citation |
| S6K1 enzyme | Enzyme assay | 2 nM | medchemexpress.commedchemexpress.comglpbio.com |
| HCT116 cells (pS6) | Cellular | 0.1-0.24 µM | apexbt.commedchemexpress.comselleckchem.comcaymanchem.commedchemexpress.comtargetmol.comglpbio.comselleck.co.jp |
| Cells (pS6) | Cellular | 100 nM | medchemexpress.commedchemexpress.comglpbio.com |
In Vitro Efficacy StudiesPreclinical in vitro studies have demonstrated the efficacy of LY2584702 in various cellular contexts. It significantly inhibited the proliferation of A549 cells when treated at 0.1 µM for 24 hours, with more pronounced effects observed at longer treatment durations or increased concentrationsmedchemexpress.commedchemexpress.comglpbio.com. Similar inhibitory effects on proliferation were noted in SK-MES-1 cells, although at a higher concentration of 0.6 µMmedchemexpress.commedchemexpress.comglpbio.com. LY2584702 also suppressed the self-renewal capacity of primary mouse bone marrow stromal cells at a concentration of 2 µMcaymanchem.com. Beyond its anti-proliferative effects, LY2584702 has been shown to decrease triglyceride levels and apolipoprotein B secretion in tuberous sclerosis complex 2 (TSC2) knockdown HepG2 cellscaymanchem.com. Furthermore, it impaired in vitro hepatocyte growth and induced cell cycle arrest at the G1 phaseresearchgate.netresearchgate.net. The compound also led to a decrease in FAK and Erk activation, altered integrin-β1 expression, and induced caspase 8 and PARP cleavage, indicative of anoikis-like growth inhibitionresearchgate.netresearchgate.net. Additionally, it caused depolymerization of actin microfilaments and diminished the formation of active Rac1/Cdc42 complexes, contributing to a loss of cellular attachmentresearchgate.netresearchgate.net. LY2584702 has also shown significant synergistic effects when combined with the EGFR inhibitor erlotinib (B232) or the mTOR inhibitor everolimusselleckchem.comtargetmol.comselleck.co.jp.
Table 2: In Vitro Efficacy of LY2584702 in Cellular Models
| Cell Line/Model | Effect Observed | Concentration/Condition | Citation |
| A549 cells | Proliferation inhibition | 0.1 µM for 24h (dose-dependent) | medchemexpress.commedchemexpress.comglpbio.com |
| SK-MES-1 cells | Proliferation inhibition | 0.6 µM (dose-dependent) | medchemexpress.commedchemexpress.comglpbio.com |
| Primary mouse bone marrow stromal cells | Self-renewal suppression | 2 µM | caymanchem.com |
| TSC2 knockdown HepG2 cells | Decreased triglyceride levels and apolipoprotein B secretion | Not specified | caymanchem.com |
| Hepatocytes | Impairment of growth, G1 cell cycle arrest | Not specified | researchgate.netresearchgate.net |
| Various cell lines | Synergistic effects with EGFR inhibitor (erlotinib) or mTOR inhibitor (everolimus) | Not specified | selleckchem.comtargetmol.comselleck.co.jp |
Anti-tumor Activity in Cancer Cell Lines
Preclinical analyses have shown that LY2584702 exhibits anti-tumor activity researchgate.netapexbt.comnih.govabmole.com.
HCT116 Colon Cancer Cells
In HCT116 colon cancer cells, LY2584702 effectively inhibits the phosphorylation of the S6 ribosomal protein (pS6) with an IC50 ranging from 0.1 to 0.24 µM apexbt.comcaymanchem.comselleckchem.comselleckchem.commedchemexpress.comglpbio.commedchemexpress.com. In the HCT116 colon carcinoma xenograft model, LY2584702 significantly inhibited tumor growth apexbt.comcaymanchem.comselleckchem.comselleckchem.commedchemexpress.comglpbio.commedchemexpress.com. The threshold minimum effective dose 50% (TMED50) was determined to be 2.3 mg/kg, and the TMED90 was 10 mg/kg apexbt.comcaymanchem.commedchemexpress.comglpbio.commedchemexpress.com. Significant single-agent efficacy was observed in HCT116 xenograft models at doses of 2.5 mg/kg twice daily (BID) and 12.5 mg/kg BID apexbt.comselleckchem.comselleckchem.commedchemexpress.comglpbio.commedchemexpress.com.
Table 2: LY2584702 Efficacy in HCT116 Colon Carcinoma Xenograft Model
| Metric | Value | Reference |
| TMED50 | 2.3 mg/kg | apexbt.comcaymanchem.commedchemexpress.comglpbio.commedchemexpress.com |
| TMED90 | 10 mg/kg | apexbt.comcaymanchem.commedchemexpress.comglpbio.commedchemexpress.com |
| Effective Doses (BID) | 2.5 mg/kg, 12.5 mg/kg | apexbt.comselleckchem.comselleckchem.commedchemexpress.comglpbio.commedchemexpress.com |
U87MG Glioblastoma Cells
LY2584702 has demonstrated significant single-agent efficacy in U87MG glioblastoma xenograft models apexbt.comselleckchem.comselleckchem.commedchemexpress.comglpbio.commedchemexpress.com. Doses of 2.5 mg/kg BID and 12.5 mg/kg BID showed significant efficacy in these models apexbt.comselleckchem.comselleckchem.commedchemexpress.comglpbio.commedchemexpress.com. Furthermore, LY2584702 has been shown to significantly impair the viability and invasiveness of U87 glioma cells researchgate.net. When combined with the AXL inhibitor BMS-777607, LY2584702 reduced subcutaneous tumor volumes and inhibited the growth of orthotopically implanted U87MG-GFP-Luciferase cells in mice nih.govresearchgate.net. This combination also reduced rpS6 phosphorylation in brain lysates nih.govresearchgate.net.
Synergistic Activity with Other Targeted Agents in Preclinical Models
Preclinical studies have consistently shown that LY2584702 exhibits significant synergistic activity when combined with other targeted agents, specifically erlotinib and everolimus (B549166) researchgate.netaxonmedchem.comselleckchem.comselleckchem.comabmole.comnih.govtargetmol.comresearchgate.netmdpi.com.
Erlotinib Combinations
LY2584702 has demonstrated significant synergistic effects when combined with erlotinib, an epidermal growth factor receptor (EGFR) inhibitor axonmedchem.comselleckchem.comselleckchem.comabmole.comnih.govtargetmol.comresearchgate.net. This synergistic activity highlights a potential strategy for enhanced therapeutic outcomes in certain cancer types.
Everolimus Combinations
Similarly, LY2584702 shows significant synergistic activity when combined with everolimus, an mTOR inhibitor axonmedchem.comselleckchem.comselleckchem.comabmole.comnih.govtargetmol.comresearchgate.netmdpi.com. This suggests that targeting both p70S6K and mTOR pathways concurrently could be a more effective approach in preclinical settings.
Effects on Specific Cellular Pathways Beyond p70S6K
Beyond its primary role as a p70S6K inhibitor, LY2584702 influences several other cellular pathways. It phosphorylates the eukaryotic initiation factor 4B (eIF4B), a regulator of protein synthesis, and phosphorylates and activates ribosomal protein S6 (S6), a component of the 40S ribosomal subunit apexbt.com. LY2584702 also exhibits some activity against S6K-related kinases such as MSK2 and RSK at higher concentrations, with enzyme assay IC50 values ranging from 58 to 176 nM medchemexpress.comglpbio.commedchemexpress.com.
In PTEN-deficient glioblastoma cells, combination treatment of LY2584702 with the AXL inhibitor BMS-777607 led to a decreased incorporation of glucose-derived carbon into pyrimidines, indicating an acute and sustained deficiency in pyrimidine (B1678525) biosynthesis nih.gov. This combination also reduced ribosomal protein S6 (rpS6) phosphorylation in intact brain lysates researchgate.net.
Furthermore, LY2584702 has been shown to decrease triglyceride levels and apolipoprotein B secretion in tuberous sclerosis complex 2 (TSC2) knockdown HepG2 cells caymanchem.com. It also suppresses the self-renewal of primary mouse bone marrow stromal cells when used at a concentration of 2 µM caymanchem.com. Notably, LY2584702 tosylate has been found to inhibit pyroptosis, a type of programmed cell death, by blocking the activation of caspase-1 in various cell types, including human macrophages, dendritic cells, and neutrophils, as well as in mouse models of sepsis and inflammatory bowel disease .
Modulation of STING Signaling
S6K1, a primary target of LY2584702, has been implicated in the modulation of Stimulator of Interferon Genes (STING) signaling. Research suggests that S6K1, along with S6K2, interacts with STING to activate Interferon Regulatory Factor 3 (IRF3), a crucial mediator of inflammatory responses. This interaction and subsequent IRF3 activation appear to occur in a kinase-independent manner biorxiv.org. The S6K1-mediated modulation of the STING/IRF3 axis may contribute to the observed decrease in pro-inflammatory factors in S6K1 knockout cells and mice during processes of aging and senescence biorxiv.org. The cGAS/STING pathway plays a central role in regulating the Senescence-Associated Secretory Phenotype (SASP) biorxiv.orgnih.gov. Treatment with LY2584702 has been shown to result in a dose-dependent inhibition of pS6S240/S244 phosphorylation nih.gov.
Influence on Leukotriene B4 Metabolism
Contrary to some prior assumptions, preclinical investigations have indicated that LY2584702 does not inhibit the metabolism of Leukotriene B4 (LTB4). Specifically, studies have shown that while another p70S6K1 inhibitor, PF-4708671, inhibits CYP4F3A and the ω-oxidation of LTB4 in vitro and in cellulo, LY2584702 does not prevent the metabolism of LTB4 into its ω-oxidized forms (20-OH-LTB4 and 20-COOH-LTB4) in thapsigargin-stimulated neutrophils semanticscholar.orgresearchgate.net. This suggests that LY2584702 does not directly influence the degradation pathway of LTB4.
Inhibition of Pyroptosis
LY2584702 tosylate has demonstrated an inhibitory effect on pyroptosis, a form of programmed cell death characterized by the activation of caspase-1 and the release of inflammatory cytokines . The compound inhibits pyroptosis by blocking the activation of caspase-1 . Studies have shown that LY2584702 tosylate can inhibit pyroptosis in various cell types, including human macrophages, dendritic cells, and neutrophils. Furthermore, its inhibitory effect on pyroptosis has been observed in mouse models of sepsis and inflammatory bowel disease .
In Vivo Efficacy Studies
Anti-tumor Activity in Xenograft Models
LY2584702 has exhibited significant anti-tumor activity in preclinical xenograft models sigmaaldrich.cnresearchgate.netnih.gov. It has demonstrated efficacy in both U87MG glioblastoma and HCT116 colon carcinoma xenograft models selleckchem.comcaymanchem.comsigmaaldrich.cnselleckchem.combiomol.comtargetmol.comselleck.co.jp. In an HCT116 colon cancer mouse xenograft model, LY2584702 was shown to reduce tumor growth with an effective dose 50% (ED50) of 2.3 mg/kg caymanchem.combiomol.com. The compound was administered at a dosage of 12.5 mg/kg twice daily (BID) in these xenograft studies selleckchem.comselleckchem.comtargetmol.comselleck.co.jp. Additionally, LY2584702 has shown synergistic effects when combined with an EGFR inhibitor or an mTOR inhibitor selleckchem.comselleckchem.com.
Table 2: Anti-tumor Efficacy of LY2584702 in Xenograft Models
| Model Type | Efficacy Observed | ED50 (mg/kg) | Dosage (mg/kg BID) | Reference |
| U87MG Glioblastoma Xenograft | Significant anti-tumor | N/A | 12.5 | selleckchem.comselleckchem.comtargetmol.comselleck.co.jp |
| HCT116 Colon Carcinoma Xenograft | Significant anti-tumor | 2.3 | 12.5 | selleckchem.comcaymanchem.comselleckchem.combiomol.comtargetmol.comselleck.co.jp |
Impact on Bone Marrow Stromal Cell Self-renewal
Pharmacological inhibition of S6K1 by LY2584702 has been shown to impair the self-renewal of bone marrow stromal cells (BMSCs). When used at a concentration of 2 µM, LY2584702 suppressed the self-renewal of primary mouse BMSCs caymanchem.combertin-bioreagent.combiomol.comnih.govmedkoo.com. Colony-Forming Unit-Fibroblast (CFU-F) assays revealed that LY2584702 dramatically reduced the total number of colonies formed in primary BMSC cultures nih.gov. Furthermore, under basal osteogenic culture conditions, LY2584702 significantly inhibited the mRNA expression of osteoblast marker genes (Sp7, Bglap, Ibsp, and Col1a1), alkaline phosphatase (ALP) activity, and matrix mineralization nih.gov. While it partially suppressed exogenous Wnt3a-induced osteoblast differentiation and protein anabolism in ST2 cells, its effect was less pronounced than that of rapamycin (B549165), a specific mTORC1 signaling inhibitor nih.gov.
Effects on Metabolic Phenotypes (e.g., dyslipidemia)
LY2584702 has demonstrated beneficial effects on metabolic phenotypes, particularly in ameliorating dyslipidemia and hepatic steatosis. In diet-induced obese mice, diminished S6K1 activity, achieved through LY2584702 treatment, hampered fat mass expansion and improved both dyslipidemia and hepatic steatosis researchgate.netnih.gov. S6K1 is recognized as a crucial effector downstream of mTORC1, playing a significant role in lipid homeostasis and metabolic disturbances researchgate.netnih.gov. In healthy dyslipidemic volunteers, LY2584702 dose-dependently reduced low-density lipoprotein cholesterol (LDL-C) by up to 60% and triglycerides by up to 50%, without significantly altering high-density lipoprotein cholesterol (HDL-C) levels in plasma researchgate.netnih.gov. Treatments with LY2584702 in mice challenged with a high-fat diet resulted in decreased adiposity, a reduction in adipocyte size, and improved lipidomic signatures within the liver parenchyma, leading to a reduction in hepatic steatosis and hypertriglyceridemia nih.gov.
Table 3: Effects of LY2584702 on Metabolic Phenotypes
| Metabolic Parameter | Observed Effect (in dyslipidemic volunteers) | Magnitude of Change | Reference |
| Low-Density Lipoprotein Cholesterol (LDL-C) | Reduced dose-dependently | Up to 60% | researchgate.netnih.gov |
| Triglycerides | Reduced dose-dependently | Up to 50% | researchgate.netnih.gov |
| High-Density Lipoprotein Cholesterol (HDL-C) | No significant change | N/A | researchgate.netnih.gov |
Clinical Development of Ly2584702
Phase I Clinical Trials in Advanced Solid Tumors
Clinical investigations into LY2584702 primarily focused on Phase I trials in patients with advanced solid tumors, exploring its efficacy both as a monotherapy and in combination with other agents.
A Phase I study was conducted to evaluate LY2584702 as a monotherapy in patients diagnosed with advanced solid tumors. A total of 34 patients were enrolled in this study. wikipedia.orgguidetopharmacology.org The treatment involved oral administration of LY2584702 on a 28-day cycle. wikipedia.orgguidetopharmacology.org The primary objective of this trial was to establish a suitable Phase II dose and schedule for the compound. wikipedia.orgguidetopharmacology.org Dose escalation was guided by the Common Terminology Criteria for Adverse Events Version 3.0. wikipedia.orgguidetopharmacology.org Patients received LY2584702 either once daily (QD) or twice daily (BID). wikipedia.orgguidetopharmacology.org
The dose escalation was divided into two parts:
Part A (n=22): Initial dosing began at 300 mg BID for two patients. However, due to observed toxicity, the doses were subsequently scaled back to 25 mg (n=3), 50 mg (n=8), 100 mg (n=3), and 200 mg (n=6) administered QD. wikipedia.orgguidetopharmacology.org
Part B (n=12): This part included BID dosing at 50 mg (n=3), 75 mg (n=3), and 100 mg (n=6). wikipedia.orgguidetopharmacology.org
Pharmacodynamic analysis involved the collection of skin biopsies to examine the levels of phospho-S6 protein. wikipedia.orgguidetopharmacology.org
Table 1: LY2584702 Monotherapy Phase I Study Design and Patient Cohorts
| Study Part | Dosing Schedule | Doses (mg) | Number of Patients (n) |
| Part A | BID / QD | 300 BID | 2 |
| 25 QD | 3 | ||
| 50 QD | 8 | ||
| 100 QD | 3 | ||
| 200 QD | 6 | ||
| Part B | BID | 50 BID | 3 |
| 75 BID | 3 | ||
| 100 BID | 6 |
In the monotherapy Phase I study, no partial or complete responses were observed at the maximum tolerated dose (MTD). wikipedia.orgguidetopharmacology.org The MTD was determined to be 75 mg BID or 100 mg QD. wikipedia.orgguidetopharmacology.org Pharmacokinetic analysis indicated significant variability in exposure, and it was noted that LY2584702 treatment did not exhibit dose proportionality with increasing doses. wikipedia.orgguidetopharmacology.org Despite promising preclinical findings, the efficacy of LY2584702 as a monotherapy did not translate effectively into the clinical setting. wikipedia.org Consequently, clinical studies of LY2584702 in cancer patients were discontinued (B1498344) due to the absence of tumor response at the MTD and unfavorable pharmacokinetic properties. wikipedia.org
Preclinical research suggested that LY2584702 could exhibit significant synergistic activity when combined with other therapeutic agents such as erlotinib (B232) and everolimus (B549166). This led to the initiation of Phase Ib trials to investigate these combinations.
Table 2: LY2584702 Combination Therapy with Erlotinib - Key Findings
| Combination Partner | Number of Patients (n) | LY2584702 Daily Dose (mg) | Erlotinib Daily Dose (mg) | Best Overall Response | Feasibility |
| Erlotinib | 17 | 50-200 | 150 | Stable Disease | Not feasible |
Table 3: LY2584702 Combination Therapy with Everolimus - Key Findings
| Combination Partner | Number of Patients (n) | LY2584702 Daily Dose (mg) | Everolimus Daily Dose (mg) | Best Overall Response |
| Everolimus | 12 | 50-200 | 10 | Stable Disease |
Combination Therapy Studies
Challenges and Feasibility of Combinations
The development of combination therapies in oncology is a key strategy to enhance treatment efficacy, combat drug resistance, and extend patient survival, with a significant number of oncology developers actively pursuing this approach biopharmatrend.com. However, combining therapies introduces unique challenges during clinical development biopharmatrend.com.
Preclinical studies suggested that LY2584702 could have synergistic activity when combined with erlotinib or everolimus nih.gov. However, clinical trials revealed significant challenges in these combinations. In a phase Ib trial, LY2584702 was not well-tolerated when administered with erlotinib, rendering this combination unfeasible nih.gov. While the combination with everolimus was better tolerated, it provided very limited clinical benefit nih.gov. The increased potential for adverse drug reactions and drug-drug interactions is a crucial consideration when selecting combination therapies biopharmatrend.com.
Pharmacodynamic Biomarker Analysis in Clinical Settings
Pharmacodynamic (PD) biomarker analysis in clinical settings is essential for understanding drug activity and potential efficacy. For LY2584702, skin biopsies and peripheral blood mononuclear cells (PBMCs) were collected for pharmacodynamic analysis in clinical trials researchgate.netnih.govaacrjournals.org.
Phospho-S6 (pS6) protein levels were a key pharmacodynamic biomarker examined in skin biopsies of patients treated with LY2584702 researchgate.netnih.govsigmaaldrich.com. LY2584702 inhibits the phosphorylation of the S6 ribosomal protein (pS6) apexbt.com. In HCT116 colon cancer cells, LY2584702 inhibited pS6 with an IC50 of 0.1-0.24 µM apexbt.com. A reduction in the level of expression of pS6 positive cells was observed in the epidermis after LY2584702 exposure aacrjournals.org.
Beyond pS6, other biomarkers such as phosphorylated AKT (pAKT) and phosphorylated PRAS40 (pPRAS40) were also evaluated aacrjournals.org. While initial findings for these biomarkers were not "meaningful" in one study, a consistent down-regulation and a pattern in their kinetics were observed in PBMCs after LY2584702 exposure aacrjournals.org. Activated Akt phosphorylates PRAS40 on threonine 246, which in turn permits mTOR phosphorylation and activation nih.gov. Increased PRAS40 phosphorylation is associated with rising Akt activity in various cancer cells nih.gov.
The observed kinetic patterns of pS6, pAKT, and pPRAS40 in both PBMCs and skin biopsies suggest their potential as biomarker candidates for assessing PI3K-Akt pathway activity aacrjournals.org. Phospho-PRAS40Thr246, specifically, has been identified as a useful biomarker to measure PI3K pathway activation and predict AKT inhibitor sensitivity in multiple cancers nih.gov. The PI3K/Akt pathway is frequently altered in cancers and plays a critical role in cellular proliferation and drug resistance mdpi.comglowm.com.
Clinical Outcomes and Efficacy Observations
Despite promising preclinical results, the efficacy of LY2584702 did not consistently translate into significant clinical responses when administered as a single agent or in combination with everolimus researchgate.net. Patients treated with LY2584702 alone or in combination with everolimus did not show significant partial or complete responses researchgate.net.
Table 1: Summary of Clinical Outcomes for LY2584702
| Treatment Regimen | Best Overall Response |
| LY2584702 Monotherapy | Stable Disease researchgate.netnih.gov |
| LY2584702 + Erlotinib | Stable Disease nih.gov |
| LY2584702 + Everolimus | Stable Disease nih.gov |
Table 2: Pharmacodynamic Biomarkers of LY2584702 Activity
| Biomarker | Tissue Sample | Observation | Pathway Relevance |
| Phospho-S6 | Skin Biopsies, PBMCs | Reduction in levels, consistent down-regulation researchgate.netnih.govaacrjournals.org | Downstream of p70 S6 kinase, PI3K pathway researchgate.netnih.govapexbt.com |
| pAKT | PBMCs | Consistent down-regulation, kinetic pattern observed aacrjournals.org | PI3K-Akt pathway activity aacrjournals.orgmdpi.comglowm.com |
| pPRAS40 | PBMCs | Consistent down-regulation, kinetic pattern observed aacrjournals.org | PI3K-Akt pathway activity, predicts AKT inhibitor sensitivity aacrjournals.orgnih.gov |
Lack of Significant Partial or Complete Responses
Despite encouraging preclinical results, the efficacy of LY2584702 did not translate into significant clinical benefit researchgate.netnih.gov. Patients receiving LY2584702 as a monotherapy or in combination with everolimus did not exhibit significant partial or complete tumor responses researchgate.netncats.ionih.gov. Specifically, no objective responses were observed at the determined maximum tolerated doses (MTD) researchgate.net. When evaluated in combination with other agents, such as erlotinib, the combination was not well tolerated, and the combination with everolimus yielded very limited clinical benefit ncats.ioaging-us.commdpi.com.
Clinical Trial Status and Termination
The clinical development program for LY2584702 in cancer patients was ultimately discontinued researchgate.netguidetomalariapharmacology.orgmedpath.comguidetomalariapharmacology.orgclival.comdrugbank.com. This included Phase I studies in healthy subjects (NCT01372085) and dose-escalation studies in cancer patients (NCT01241461), as well as Phase 1b trials combining LY2584702 with erlotinib or everolimus (NCT01115803) researchgate.netpatsnap.com. Clinical trials for various indications, including neuroendocrine tumors, metastatic cancer, renal cell carcinoma, and non-small cell lung carcinoma, were terminated drugbank.comdrugbank.com.
Table 1: Select Clinical Trial Status for LY2584702 in Oncology
| Trial Identifier | Indication | Status | Purpose | Phase |
| NCT01115803 drugbank.com | Solid Tumors | Terminated | Treatment | 1b |
| NCT01241461 patsnap.com | Solid Tumors | Completed | Treatment | 1 |
| NCT01372085 patsnap.com | Healthy Subjects | Completed | Bioavailability | 1 |
| DBCOND0029892 drugbank.com | Neuroendocrine Tumors | Terminated | Treatment | 1 |
| DBCOND0028461 drugbank.com | Metastatic Cancer | Terminated | Treatment | 1 |
| DBCOND0038284 drugbank.com | Renal Cell Carcinoma (RCC) | Terminated | Treatment | 1 |
| DBCOND0030527 drugbank.com | Non-Small Cell Lung Carcinoma | Terminated | Treatment | 1 |
Reasons for Termination in Oncology Development
The primary reasons for the termination of LY2584702's oncology development program were its lack of clinical efficacy and unfavorable pharmacokinetic properties researchgate.netguidetomalariapharmacology.orgguidetomalariapharmacology.org. Specifically, the compound failed to induce tumor responses at the maximal tolerated dose researchgate.net. Pharmacokinetic analyses revealed substantial variability in drug exposure, and LY2584702 treatment was not dose-proportional with increasing doses researchgate.net. Furthermore, combinations with other drugs, particularly erlotinib, led to poor tolerability, contributing to the decision to discontinue clinical studies in cancer patients researchgate.netncats.ioaging-us.commdpi.com.
Compound Names and PubChem CIDs
Translational Research and Biomarker Development
Molecular and Cellular Biomarkers of Response and Resistance
The PI3K/Akt/mTOR pathway is a fundamental intracellular signaling cascade that governs critical cellular processes such as cell growth, proliferation, survival, and metabolism. nih.govidrblab.netmims.comciteab.comnih.gov Its frequent dysregulation in cancer makes its components, including S6K1, significant targets for therapeutic intervention and biomarker development. idrblab.netmims.comciteab.com
The phosphorylation status of the S6 ribosomal protein (pS6) is a widely recognized downstream indicator of p70S6K activity and, by extension, mTORC1 signaling. guidetopharmacology.orgmims.com LY2584702 effectively inhibits the phosphorylation of S6. In HCT116 colon cancer cells, LY2584702 demonstrated an IC50 of 0.1-0.24 µM for inhibiting pS6 phosphorylation. nih.govmims.comwikidata.org Studies in PTEN-deficient glioblastoma cells showed that LY2584702 strongly suppressed ribosomal protein S6 (rpS6) phosphorylation. citeab.com
The phosphorylation of S6 is a complex process, with both S6K1 and its paralog S6K2 contributing to its full phosphorylation. While individual knockdown of S6K1 or S6K2 might have minimal effects on S6 phosphorylation, combined depletion significantly reduces it. merckmillipore.com However, S6K1 blockade with LY2584702 has been shown to cause a stronger inhibition of pS6 compared to S6K2 loss, indicating S6K1's predominant role in this phosphorylation event in certain contexts. uni.lu The efficacy of LY2584702 in inhibiting S6K action, as judged by pS6 phosphorylation, has been observed in various cellular models. merckmillipore.com
The hyperphosphorylation of ribosomal protein S6 kinase beta-1 (RPS6KB1), also known as p-RPS6KB1, has been identified as an independent unfavorable prognostic marker for non-small cell lung cancer (NSCLC) patients. citeab.com Treatment with LY2584702 significantly reduced p-RPS6KB1 and rpS6 phosphorylation in A549 lung adenocarcinoma and SK-MES-1 squamous cell carcinoma cell lines, highlighting its potential as a pharmacodynamic biomarker. citeab.com
Table 1: Effect of LY2584702 on S6 Ribosomal Protein Phosphorylation
| Cell Line/Model | Target | Effect on pS6/rpS6 Phosphorylation | IC50 (if applicable) | Reference |
| HCT116 colon cancer cells | p70S6K | Inhibition | 0.1-0.24 µM | nih.govmims.comwikidata.org |
| PTEN-deficient glioblastoma cells | S6K1 | Strong suppression | N/A | citeab.com |
| A549 (NSCLC) | RPS6KB1 | Markedly reduced | <0.1 µM (for A549) | citeab.com |
| SK-MES-1 (NSCLC) | RPS6KB1 | Reduced | >0.2 µM (for SK-MES-1) | citeab.com |
| IMR90 ER:RAS cells | S6K1 | Dose-dependent inhibition (pS6S240/S244) | N/A | merckmillipore.com |
Beyond S6 ribosomal protein, the PI3K/Akt/mTOR pathway regulates a multitude of downstream effectors critical for cellular function and oncogenesis. mTOR complex 1 (mTORC1), a key component of this pathway, controls protein translation, lipid biogenesis, and autophagy suppression. uni.lu mTORC1 promotes protein synthesis by phosphorylating not only p70S6K1 but also eukaryotic translation initiation factor 4E-binding protein (4EBP). citeab.comnih.gov
S6K1, as a downstream effector, sustains elevated glycolytic flux, fatty acid synthesis, and pyrimidine (B1678525) biosynthesis. citeab.com Inhibition of S6K1 by LY2584702 has been shown to reduce the phosphorylation of CAD, a crucial enzyme involved in de novo pyrimidine synthesis. uni.lu Furthermore, S6K1 also phosphorylates glutamyl-prolyl-tRNA synthetase (EPRS), which is implicated in regulating adiposity and adipose tissue metabolism. merckmillipore.com S6K2, another isoform, plays a role in regulating the transcription factor E2F, a downstream target of 4EBP1. mims.com
The enhanced expression or activation of p70S6K has been correlated with poor prognosis in various cancer types, suggesting its utility as a prognostic biomarker. guidetopharmacology.orgguidetopharmacology.org Specifically, phosphorylated S6K1 levels have been established as a prognostic marker for NSCLC patients. nih.govtocris.comguidetopharmacology.org In breast cancer, p70S6K1 overexpression is a prognostic marker for locoregional recurrence. nih.govtocris.comguidetopharmacology.org
Overcoming Resistance Mechanisms in Targeted Therapies
The development of resistance is a significant challenge in targeted cancer therapies. The PI3K/Akt/mTOR pathway, and particularly S6K1, plays a crucial role in mediating these resistance mechanisms.
Overactivity of the PI3K/mTOR/S6K1 pathway has been implicated in the development of multidrug resistance in breast cancer. tocris.comguidetopharmacology.org S6K1 has also been shown to mediate drug resistance in colon cancer. researchgate.net Furthermore, S6K1 has been identified as a candidate mechanism for acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). guidetopharmacology.orgresearchgate.net In this context, inhibition of EGFR caused nuclear translocation of S6K1, which then bound with MDM2, a downstream effector of S6K1-mediated TKI resistance. researchgate.net
The therapeutic intervention using S6K1 inhibitors like LY2584702 holds promise for patients with resistant or refractory breast cancer. nih.govtocris.comguidetopharmacology.orgguidetopharmacology.org However, a challenge arises from negative feedback loops within the pathway; persistent S6K1 inhibition can paradoxically lead to the activation of PI3K/Akt, thereby promoting cancer cell survival. neobioscience.com S6K1 has also been associated with therapy resistance in ER-positive breast cancer to palbociclib (B1678290) and in cervical cancer to cisplatin. guidetopharmacology.org
To circumvent resistance mechanisms and enhance therapeutic efficacy, combination strategies involving LY2584702 have been investigated. LY2584702 has demonstrated significant synergistic effects when combined with the EGFR inhibitor erlotinib (B232) or the mTOR inhibitor everolimus (B549166). nih.govmims.com
In preclinical studies, the coordinated inhibition of S6K1 and the receptor tyrosine kinase AXL using LY2584702 and BMS-777607, respectively, effectively reduced tumor growth in PTEN-deficient glioblastoma models. citeab.com This combination further reduced rpS6 phosphorylation compared to single agents, indicating a more profound pathway inhibition. citeab.com This approach highlights how combination targeting of S6K1 and AXL can circumvent signal transduction redundancy, a common mechanism of resistance. citeab.com
Another promising combination involves LY2584702 with Alpelisib (a PI3Kα inhibitor). Combining low-dose Alpelisib with LY2584702 synergistically restricted the growth of PIK3CA-mutant colorectal cancer patient-derived organoids (PDOs), including those from primary tumors and matched liver metastases. This underscores the potential of combined inhibition strategies for improving anti-metastatic outcomes.
Despite promising preclinical results, the efficacy of LY2584702 as a single agent or in combination with everolimus did not consistently translate into significant partial or complete responses in clinical trials, and higher doses of LY2584702 were not well tolerated by patients. guidetopharmacology.orgmims.com This suggests that selective S6K2 targeting, without affecting S6K1 activity, might be a more nuanced approach in some contexts. mims.com However, it is also noted that coordinated inhibition of both S6K1 and S6K2 can have marked effects on inflammatory mediators, suggesting a broader impact of dual inhibition. merckmillipore.com
Table 2: Combination Strategies with LY2584702 for Enhanced Efficacy
| Combination Agent | Target of Combination Agent | Cancer Type/Model | Observed Effect | Reference |
| Erlotinib | EGFR | Various (synergistic effects) | Significant synergistic effects | nih.govmims.com |
| Everolimus | mTOR | Various (synergistic effects) | Significant synergistic effects | nih.govmims.com |
| BMS-777607 | AXL | PTEN-deficient Glioblastoma | Reduced tumor growth, further reduced rpS6 phosphorylation | citeab.com |
| Alpelisib | PI3Kα | PIK3CA-mutant Colorectal Cancer PDOs | Synergistically restricted growth | |
| PF-4708671 | S6K1 (selective) | NSCLC (EGFR-TKI resistant) | Synergistically enhanced efficacy of TKI without toxicity | guidetopharmacology.orgresearchgate.net |
Strategies to Target S6K2 Selectively
Targeting S6K2 selectively is a significant area of research, particularly given its distinct roles compared to S6K1 and the potential for compensatory upregulation between the isoforms mdpi.combiorxiv.org. While both S6K1 and S6K2 are required for full S6 phosphorylation, S6K2 may be a major effector for this phosphorylation mdpi.com. The pan-p70S6K inhibitor LY2584702 has demonstrated promising preclinical results in inhibiting S6K activity and S6 phosphorylation in various cell lines, including EOMA, A549, SK-MES-1, and HCT116 cells medchemexpress.com. However, the clinical efficacy of LY2584702 as a pan-S6K inhibitor has not translated into significant partial or complete responses in patients, suggesting a need for more selective targeting mdpi.comresearchgate.net.
The rationale for selective S6K2 targeting stems from observations that unlike single S6K2 knockout mice, mice lacking both S6K1 and S6K2 experience perinatal lethality, implying the necessity of at least one isoform for normal homeostasis mdpi.com. This highlights the importance of developing inhibitors that can selectively modulate S6K2 activity without broadly affecting S6K1.
Despite the high sequence similarity between S6K1 and S6K2, and the lack of a crystal structure for S6K2, research is progressing to identify selective inhibitors biorxiv.org. To date, only a few inhibitors with significant selectivity for S6K1 over S6K2 in biochemical assays have been identified, such as FL772 and PF-4708671 mdpi.comashpublications.org. Conversely, the identification of S6K2-selective inhibitors over S6K1 has been more challenging, with only one such compound reported in the literature mdpi.combiorxiv.org.
Recent studies indicate that selective depletion of S6K2, while preserving S6K1 activity, can induce endoplasmic reticulum (ER) stress and lethal lipid peroxidation specifically in melanoma cells resistant to MAPK inhibition (MAPKi-R NRAS-mutant melanoma) biorxiv.org. This suggests a unique vulnerability in these cells that could be exploited by S6K2-selective inhibition, a mechanism potentially unachievable with pan-PI3K or mTOR inhibitors that affect both S6K1 and S6K2 biorxiv.org.
To mimic the effects of an S6K2-specific inhibitor, researchers have ectopically expressed activated S6K1 in cells treated with the pan-S6K inhibitor LY2584702. In these experiments, activated S6K1 enhanced LY2584702 cytotoxicity rather than compensating for it, suggesting that sensitivity to pan-S6K inhibition might be mediated via S6K2 inhibition biorxiv.org. This indicates that selective inhibition of S6K2, in the context of active S6K1, could lead to cell death in MAPKi-R NRAS-mutant melanoma cells biorxiv.org.
The following table summarizes the inhibitory concentrations of LY2584702 against various kinases and cellular targets:
Table 1: Inhibitory Concentrations of LY2584702
| Target | IC50 (nM) | Assay Type | Reference |
| p70S6K | 4 | Enzyme Assay | medchemexpress.combindingdb.org |
| S6K1 | 2 | Enzyme Assay | medchemexpress.com |
| S6 ribosomal protein (pS6) in HCT116 | 100-240 | Cellular Assay | medchemexpress.com |
| MSK2 | 58-176 | Enzyme Assay | medchemexpress.com |
| RSK | 58-176 | Enzyme Assay | medchemexpress.com |
The research findings suggest that while LY2584702 is a potent pan-S6K inhibitor, the development of highly selective S6K2 inhibitors remains a critical area for future therapeutic strategies, particularly for specific cancer subtypes where S6K2 plays a distinct and vulnerable role biorxiv.org.
Alternative Therapeutic Applications and Biological Roles
Dyslipidemia
Dyslipidemia is a condition characterized by abnormal levels of lipids, such as triglycerides and cholesterol, in the blood. Research has indicated that LY2584702, through its inhibition of S6K1, can influence lipid metabolism. researchgate.netcaymanchem.com
Impact on Triglyceride Levels and Apolipoprotein B Secretion
Apolipoprotein B (apoB) is the primary apolipoprotein of chylomicrons and low-density lipoproteins (LDLs), and its concentration is a direct measure of the number of atherogenic lipoproteins in circulation. eas-society.org Elevated triglyceride levels and apoB are associated with an increased risk of cardiovascular events. nih.govnih.gov
Studies have demonstrated that LY2584702 can directly impact these key components of lipid metabolism. In research using tuberous sclerosis complex 2 (TSC2) knockdown HepG2 cells, a model for studying mTORC1-driven lipid overproduction, LY2584702 was shown to decrease both triglyceride levels and the secretion of apolipoprotein B. caymanchem.com This finding suggests a potential role for S6K1 inhibition in managing specific forms of dyslipidemia characterized by the overproduction of apoB-containing triglyceride-rich lipoproteins. caymanchem.com
Inflammation and Aging Processes (Inflammaging)
"Inflammaging" refers to the chronic, low-grade inflammation that characterizes the aging process. mdpi.comsemanticscholar.org This persistent inflammatory state is fueled by the accumulation of senescent cells, which secrete a variety of pro-inflammatory molecules known as the senescence-associated secretory phenotype (SASP). semanticscholar.orgnih.gov
Modulation of Senescence-Associated Inflammatory Processes
The S6K1 pathway, which LY2584702 inhibits, has been identified as a key regulator of inflammaging. researchgate.netnih.gov Studies in aged mouse livers have shown that the deletion of S6K1 ameliorates age-related inflammation. nih.govnih.gov This effect is not due to a reduction in the number of senescent cells, but rather to a suppression of their pro-inflammatory SASP. nih.govnih.gov By inhibiting S6K1, LY2584702 can modulate these senescence-associated inflammatory processes. The mechanism involves reduced activation of IRF3 and impaired production of inflammatory cytokines like IL-1β, leading to decreased immune infiltration in tissues. nih.govnih.gov This suggests that targeting the S6K1 pathway could be a strategy for mitigating the chronic inflammation that contributes to age-related diseases. nih.gov
Hematopoietic Stem Cell Regulation
The bone marrow microenvironment provides critical signals for regulating the self-renewal and differentiation of hematopoietic stem cells. Bone marrow stromal cells (BMSCs), also known as mesenchymal stem cells, are a key component of this niche. nih.govnih.gov
Impairment of Bone Marrow Stromal Cell Self-renewal and Osteogenic Differentiation
The S6K1 pathway plays a significant role in the function of BMSCs. nih.gov Pharmacological inhibition of S6K1 with LY2584702 has been shown to impair the fundamental properties of these cells. caymanchem.comnih.gov In Colony-Forming Unit-Fibroblast (CFU-F) assays, which measure the self-renewal capacity of BMSCs, LY2584702 dramatically reduced the total number of colonies formed from primary mouse BMSCs. nih.gov
Furthermore, LY2584702 significantly inhibits the osteogenic (bone-forming) differentiation of these stromal cells. nih.gov This was demonstrated by a significant decrease in the mRNA expression of key osteoblast marker genes, reduced alkaline phosphatase (ALP) activity, and impaired matrix mineralization under osteogenic culture conditions. nih.gov
| Parameter | Effect of LY2584702 on Bone Marrow Stromal Cells | References |
| Self-Renewal (CFU-F Assay) | Dramatically reduced total colony formation | nih.gov |
| Osteogenic Differentiation | Significantly inhibited | nih.gov |
| Osteoblast Marker Gene Expression | Significantly inhibited | nih.gov |
| ALP Activity | Significantly inhibited | nih.gov |
| Matrix Mineralization | Significantly inhibited | nih.gov |
Future Research Directions and Unanswered Questions
Exploration of Novel Combination Therapies
A significant area of ongoing and future research involves exploring novel combinations of LY2584702 or other S6K inhibitors with different therapeutic agents. Preclinical studies have indicated that LY2584702 can exhibit synergistic effects when combined with inhibitors targeting pathways such as EGFR or mTOR selleckchem.comtargetmol.com. For instance, preclinical data showed significant synergistic activity with erlotinib (B232) and everolimus (B549166) nih.gov. Research in PTEN-deficient glioblastoma (GBM) models has demonstrated that coordinated inhibition of S6K1/2 using LY2584702 and the AXL inhibitor BMS-777607 can overcome signaling redundancy and reduce tumor growth by disrupting pyrimidine (B1678525) biosynthesis aacrjournals.orgnih.gov. This combination approach targeted S6K1, AXL, and MET scilit.com. The rationale behind these combinations often lies in targeting parallel or redundant signaling networks that may contribute to resistance to single-agent therapy aacrjournals.orgnih.gov. While some combinations involving LY2584702, such as with erlotinib, were not well tolerated in early clinical trials, the preclinical synergy observed supports continued investigation into novel combinations and potentially more tolerable S6K inhibitors nih.gov. Combining S6K inhibitors with MCL-1 inhibitors has also shown promise in inducing synergistic apoptosis in multiple myeloma cells with limited toxicity to stem and progenitor cells nih.gov.
Identification of Predictive Biomarkers for Response
Identifying reliable predictive biomarkers is crucial for determining which patients are most likely to benefit from S6K inhibitor therapy, either alone or in combination. Phosphorylation of the ribosomal protein S6 (rpS6) is a canonical substrate of S6K and has been used as a pharmacodynamic marker of S6K activity researchgate.netaacrjournals.orgaacrjournals.org. However, studies with LY2584702 suggest that while it strongly suppresses rpS6 phosphorylation, this may not be sufficient for single-agent efficacy, partly due to partial inhibition of S6K2 which also contributes to rpS6 phosphorylation aacrjournals.org. The kinetics of pharmacodynamic biomarkers such as pS6RP, pAKT, and pPRAS40 in peripheral blood mononuclear cells (PBMCs) and skin biopsies showed consistent down-regulation after LY2584702 exposure, suggesting their potential as candidates for monitoring the activity of the PI3K-Akt pathway aacrjournals.org. Overexpression of p70S6K1 has been investigated as a potential prognostic marker in certain cancers like breast cancer exonpublications.comexonpublications.com. Further research is needed to validate these and identify new biomarkers that can accurately predict clinical response to S6K inhibitors and guide patient selection bioscientifica.com.
Further Elucidation of LY2584702's Broader Biological Effects
While initially focused on cancer, research has revealed broader biological effects of LY2584702 and S6K inhibition. LY2584702 demonstrated a dose-dependent reduction in plasma low-density lipoprotein cholesterol and triglycerides in healthy dyslipidemic volunteers guidetopharmacology.org. In cellular studies, LY2584702 has been shown to inhibit proliferation, induce cell cycle arrest, and promote apoptosis in various cancer cell lines researchgate.netnih.gov. Its impact on bone marrow stromal cells and their self-renewal and osteogenic differentiation has also been explored researchgate.net. Furthermore, S6K signaling is implicated in inflammation, and its inhibition may play a role in attenuating age-related inflammatory processes mrc.ac.ukbiorxiv.orgnih.gov. LY2584702 has been shown to reverse oxidative stress-induced senescence in small airway epithelial cells, suggesting a role in age-related lung diseases ersnet.org. A deeper understanding of these broader biological effects could uncover novel therapeutic applications beyond oncology.
Investigation of Resistance Mechanisms and Strategies to Overcome Them
Resistance to targeted therapies, including S6K inhibitors, is a significant challenge in cancer treatment aacrjournals.orgnih.gov. Intrinsic resistance can be mediated by redundant signaling networks aacrjournals.orgnih.gov. Mechanisms of acquired resistance to PI3K/Akt/mTOR pathway inhibitors can involve the activation of alternative pathways, such as the MAPK pathway, and the presence of feedback loops nih.govnih.govaacrjournals.org. For example, inhibition of mTORC1 can disrupt negative feedback, leading to activation of PI3K/Akt signaling nih.govnih.gov. Preclinical studies combining LY2584702 with inhibitors of other pathways like AXL are strategies aimed at overcoming such resistance mechanisms aacrjournals.orgnih.gov. Further research is needed to comprehensively identify the mechanisms of both intrinsic and acquired resistance to S6K inhibitors and to develop effective strategies, such as rational drug combinations, to circumvent them nih.gov.
Targeting Specific S6K Isoforms (S6K1 vs. S6K2)
Ribosomal protein S6 kinase exists as two main isoforms, S6K1 and S6K2, which share structural homology but may have distinct biological roles nih.govmdpi.comresearchgate.net. LY2584702 is reported as a selective S6K1 inhibitor, although it can partially inhibit S6K2, particularly in combination settings aacrjournals.orgnih.govmedchemexpress.com. Studies using genetic inactivation have indicated that both S6K1 and S6K2 can transmit growth signals, and there may be negative feedback regulation between the isoforms and other kinases like AXL aacrjournals.orgnih.gov. The observation that selective S6K2 targeting might be beneficial without affecting S6K1 activity, due to potential toxicity associated with dual inhibition or the requirement of at least one isoform for normal homeostasis, suggests a need for isoform-specific inhibitors mdpi.com. Research is ongoing to develop highly selective inhibitors for S6K2 to better understand its specific functions and therapeutic potential researchgate.netmdpi.com.
Role of S6K1 Signaling in Senescence and Lifespan
Compelling evidence links S6K1 signaling to cellular senescence and organismal lifespan. Inhibition or genetic deletion of S6K1 has been shown to extend both mean and maximum lifespan in mice and improve healthspan by conferring resistance to age-related pathologies mrc.ac.uknih.govnih.gov. This longevity effect appears to be associated with a reduction in age-related inflammation, also known as inflammaging mrc.ac.ukbiorxiv.orgnih.gov. S6K1 deletion in aged mouse livers reduced inflammation by suppressing the production of inflammatory proteins associated with the senescence-associated secretory phenotype (SASP), rather than by directly affecting senescence itself mrc.ac.uknih.gov. LY2584702 has been shown to reverse oxidative stress-induced senescence in small airway epithelial cells, suggesting a potential therapeutic application in age-related lung diseases like COPD ersnet.org. Further investigation into the precise mechanisms by which S6K1 influences senescence and lifespan, including its impact on inflammation and potential non-kinase dependent roles, represents an important area for future research biorxiv.orgnih.gov.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| LY2584702 | 25118925 |
| LY2584702 tosylate salt | 46205871 |
| 4-aminopyrazolo[3,4-d]pyrimidine (4-APP) | 75420 |
Data Table: In Vitro Inhibition Profile of LY2584702
| Target | IC50 (nM) | Cell Line / Assay | Reference |
| p70S6K | 4 | N/A | selleckchem.comtargetmol.commedchemexpress.com |
| S6K1 enzyme assay | 2 | Enzyme assay | medchemexpress.com |
| rpS6 phosphorylation | 100 | Cells | medchemexpress.com |
| rpS6 phosphorylation | 100-240 | HCT116 cells | selleckchem.comtargetmol.com |
Potential in Other Disease Areas Beyond Oncology and Dyslipidemia
Beyond its initial focus areas, investigations into the biological activities of Ly2584702 and the role of p70S6K have suggested potential therapeutic utility in a range of other conditions. The involvement of the mTOR pathway and its effectors like S6K1 in diverse cellular processes underpins these broader possibilities patsnap.comnih.gov.
One area of emerging interest is neurodegenerative diseases. The mTOR pathway has been implicated in conditions such as Alzheimer's disease and Parkinson's disease, where dysregulation of protein synthesis and autophagy contributes to disease progression patsnap.com. Inhibitors of RPS6KB1 (the gene encoding S6K1) like Ly2584702 may offer novel strategies by modulating these pathways patsnap.com. Furthermore, S6K1 has been implicated in the etiology of complex neurological diseases, including autism and dementia researchgate.net. Research has suggested that Ly2584702 treatment warrants further investigation for its potential as a therapeutic option for patients with PPP2R5D-related neurodevelopmental disorders researchgate.net.
Pulmonary diseases, specifically those involving cellular senescence, represent another potential application. Oxidative stress-induced senescence in small airway epithelial cells (SAECs) is a characteristic feature of lung aging diseases like Chronic Obstructive Pulmonary Disease (COPD) ersnet.org. Overactivation of the mTOR pathway induced by oxidative stress can lead to cellular senescence ersnet.org. Studies have shown that inhibition of p70-S6K with Ly2584702 can reverse oxidative stress-induced senescence in SAECs. ersnet.org. Specifically, treatment with Ly2584702 at a concentration of 10⁻⁵M increased SIRT1 protein expression, reduced CXCL8 protein release, and decreased SA-β-Gal staining in H₂O₂-treated SAECs ersnet.org.
| Marker | H₂O₂ Treatment (% Change vs. Control) | LY2584702 (10⁻⁵M) Treatment (% Change vs. H₂O₂ Treated) |
| SIRT1 protein | -65% (p<0.01, n=3) | +70% (p<0.01, n=3) |
| CXCL8 release | +75% (p<0.01, n=5) | -57% (p<0.01, n=3) |
| SA-β-Gal staining | +51% (p<0.05, n=3) | -30% (p<0.01, n=3) |
Beyond typical dyslipidemia, Ly2584702 has shown potential utility in combating diet-induced obesity and liver steatosis researchgate.netjci.org. Studies in mice challenged with a high-fat diet demonstrated that Ly2584702 treatment led to decreased adiposity, reduced adipocyte size, and modified gene expression patterns suggestive of dampened energy storage in fat depots jci.org. Additionally, these treatments diminished hepatic steatosis and altered transcriptomes in the liver parenchyma jci.org. These findings highlight the potential of Ly2584702 as an agent to relieve the burden of fatty liver disease in obese individuals jci.org.
These findings suggest that the role of Ly2584702 as a p70S6K inhibitor may extend its therapeutic relevance to a broader spectrum of diseases influenced by the PI3K/Akt/mTOR pathway and cellular processes like senescence and metabolic dysregulation beyond typical lipid profiles. patsnap.comersnet.orgjci.org. Further research is warranted to fully elucidate the mechanisms and potential clinical applications in these diverse areas.
Q & A
Q. What experimental models are most appropriate for studying LY2584702's inhibition of p70S6K in cancer research?
LY2584702 has been validated in in vitro and in vivo models, including human cancer cell lines (e.g., HCT116 colon cancer, A549, and SK-MES-1 lung cancer cells) and xenograft mouse models. For in vitro studies, IC50 values for pS6 inhibition range from 100–240 nM, while in vivo dosing in mice typically involves oral administration at 12.5 mg/kg twice daily . Use cell lines with confirmed p70S6K pathway activity and monitor phosphorylation of downstream targets (e.g., S6 ribosomal protein) via Western blot .
Q. How can researchers optimize LY2584702 concentrations for cell viability assays?
Conduct dose-response experiments using CCK-8 or MTT assays across a concentration gradient (e.g., 0.1–1 µM for 24–96 hours). For A549 and SK-MES-1 cells, LY2584702 shows significant growth inhibition at ≥0.6 µM, with effects peaking at 96 hours . Include DMSO controls to account for solvent effects, and validate results with phospho-S6 quantification to confirm target engagement .
Q. What methodologies are recommended for validating pS6 as a biomarker of LY2584702 activity?
Use phospho-specific antibodies in Western blotting or flow cytometry to measure S6 phosphorylation at residues S235/236 and S240/244. Note that LY2584702 treatment may paradoxically increase p70S6K T389 phosphorylation due to mTOR-p70S6K complex stabilization, necessitating simultaneous monitoring of upstream regulators (e.g., mTORC1) .
Advanced Research Questions
Q. How should researchers address contradictory data in LY2584702 combination therapy studies?
In studies combining LY2584702 with PI3K inhibitors (e.g., Compound A), use the Bliss independence model to assess synergy. For example, limited synergy was observed in MINO and U87MG cells, while other cell lines showed antagonism . Replicate findings across multiple cell lines and validate with pathway-specific readouts (e.g., AKT/mTOR phosphorylation) to identify context-dependent mechanisms .
Q. What pharmacokinetic challenges arise in translating LY2584702 from preclinical to clinical studies?
LY2584702 exhibits non-linear pharmacokinetics and metabolizes into 4-aminopyrazolo[3,4-d]pyrimidine (4-APP), which contributes to lipid-lowering effects but also hepatotoxicity. Use LC-MS/MS to quantify LY2584702 and 4-APP in plasma, and monitor liver enzymes (e.g., ALT) in animal models. Dose escalation studies in humans revealed exposure accumulation with twice-daily dosing, necessitating careful MTD determination .
Q. How can phosphoproteomics elucidate LY2584702's off-target effects?
Perform global phosphoproteomic profiling using mass spectrometry in cell lines (e.g., PPP2R5D variant models). LY2584702 inhibits p70S6K but may indirectly modulate MAPK or AKT pathways. For example, LY2584702 increased AKT S473 phosphorylation in E198K variant cells, suggesting compensatory signaling . Combine inhibitor treatment with pathway-specific perturbations (e.g., rapamycin) to dissect crosstalk.
Q. What experimental designs mitigate confounding effects from LY2584702 metabolites?
Co-administer LY2584702 with 4-APP in diet-induced obese (DIO) rat models to isolate metabolite contributions. For instance, 4-APP alone replicates LY2584702's LDL-C reduction but exacerbates hepatic triglycerides. Use kinetic studies to differentiate effects on VLDL secretion (modest inhibition) versus LDL uptake (4-APP-dependent) .
Q. How do researchers reconcile LY2584702's anti-tumor efficacy with its hepatotoxicity risk?
Prioritize structure-activity relationship (SAR) studies to develop analogs without 4-APP metabolite formation. In preclinical studies, monitor liver histopathology and serum lipid profiles. For example, LY2584702 reduced LDL-C by 60% in dyslipidemic volunteers but caused ALT elevations when combined with statins .
Methodological Resources
- Cell-Based Assays : Use CCK-8 for viability, phospho-S6 Western blot for target engagement .
- Animal Models : Xenograft mice (12.5 mg/kg BID oral dosing) or DIO rats for metabolic studies .
- Data Analysis : Bliss model for synergy/antagonism , LC-MS/MS for pharmacokinetics .
- Advanced Techniques : Phosphoproteomics , siRNA knockdown to validate signaling crosstalk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
